(5-iodo-2-nitrophenyl)methanol CAS 150022-33-6 properties
(5-iodo-2-nitrophenyl)methanol CAS 150022-33-6 properties
This technical guide provides an in-depth analysis of (5-iodo-2-nitrophenyl)methanol (CAS 150022-33-6), a specialized bifunctional building block used in medicinal chemistry and photopharmacology.
A Bifunctional Scaffold for Photochemistry and Heterocyclic Synthesis[1]
Executive Summary
(5-Iodo-2-nitrophenyl)methanol is a high-value intermediate distinguished by its orthogonal reactivity.[1] It combines an aryl iodide—a "handle" for transition-metal-catalyzed cross-coupling—with a 2-nitrobenzyl alcohol core, a classic photocleavable motif.[1] This duality allows researchers to functionalize the scaffold via Suzuki or Sonogashira coupling before utilizing the nitro group for photocaging or reductive cyclization into indole frameworks. This guide details its physicochemical properties, validated synthesis protocols, and applications in drug discovery and materials science.[1]
Chemical Identity & Physicochemical Properties[2][3][4][5]
| Property | Specification |
| CAS Number | 150022-33-6 |
| IUPAC Name | (5-iodo-2-nitrophenyl)methanol |
| Synonyms | 5-Iodo-2-nitrobenzyl alcohol; 3-Hydroxymethyl-4-nitro-iodobenzene |
| Molecular Formula | C₇H₆INO₃ |
| Molecular Weight | 279.03 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
| Purity Grade | Typically ≥95% (HPLC) for synthetic applications |
| SMILES | OCC1=CC(I)=CC=C1=O |
Validated Synthetic Route
While (5-iodo-2-nitrophenyl)methanol is commercially available, in-house synthesis is often required for scale-up or isotopic labeling.[1] The most robust pathway involves the chemoselective reduction of 5-iodo-2-nitrobenzoic acid .[1]
Protocol: Borane-Mediated Reduction
Rationale: The use of Borane-THF allows for the reduction of the carboxylic acid to the alcohol without affecting the nitro group or the aryl iodide, preserving the bifunctional nature of the molecule.[1]
Reagents:
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Precursor: 5-Iodo-2-nitrobenzoic acid (CAS 35674-28-3)[1][2][3][4]
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Reductant: Borane-tetrahydrofuran complex (BH₃[1]·THF, 1.0 M solution)
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Solvent: Anhydrous Tetrahydrofuran (THF)[1]
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Quench: Saturated aqueous Ammonium Chloride (NH₄Cl)[1]
Step-by-Step Methodology:
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Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Dissolution: Charge the flask with 5-iodo-2-nitrobenzoic acid (1.0 equiv) and dissolve in anhydrous THF (concentration ~0.5 M). Cool the solution to 0°C using an ice bath.
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Addition: Dropwise add BH₃·THF (1.5 equiv) via syringe over 20 minutes.[1] Caution: Gas evolution (H₂) will occur.[1]
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to reflux (65–75°C) and stir for 18 hours.
-
Quench: Cool the reaction mixture to 0°C. Carefully add saturated aqueous NH₄Cl to destroy excess borane.
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Workup: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]
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Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure alcohol.
Reactivity Profile & Mechanistic Insights[1]
(5-Iodo-2-nitrophenyl)methanol serves as a divergent node in synthetic workflows. Its utility stems from three distinct reactivity vectors:
A. The Aryl Iodide (Cross-Coupling Handle)
The iodine atom at the 5-position is highly reactive toward oxidative addition by Palladium(0).[1] This allows for the introduction of complex pharmacophores, fluorophores, or polymer chains via:
-
Suzuki-Miyaura Coupling: Attachment of aryl/heteroaryl groups.[1]
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Sonogashira Coupling: Introduction of alkynes.[1]
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Heck Reaction: Vinylation for polymerization.[1]
B. The Nitrobenzyl Alcohol (Photocage)
The 2-nitrobenzyl group is a "photocage" that releases the alcohol (or attached cargo via an ester/carbonate linkage) upon exposure to UV light (typically 300–365 nm).[1]
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Mechanism: UV excitation triggers an intramolecular hydrogen abstraction by the nitro group, leading to an aci-nitro intermediate.[1] This rearranges to a nitroso-hemiacetal, which collapses to release the free substrate and a nitrosobenzaldehyde byproduct.
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Impact of Iodine: The heavy atom (Iodine) can facilitate intersystem crossing, potentially altering the quantum yield or red-shifting the absorption maximum through electronic effects, making it useful for tuning photocleavage properties.[1]
C. Reductive Cyclization (Indole Synthesis)
The ortho-nitrobenzyl alcohol motif is a precursor to indoles.[1] Reduction of the nitro group to an amine, followed by oxidation of the alcohol to an aldehyde (or in situ cyclization), provides a route to 5-iodoindole derivatives.[1] This is critical for accessing serotonin receptor modulators where the 5-position requires late-stage functionalization.
Visualization of Workflows
Figure 1: Synthesis and Divergent Applications
The following diagram illustrates the synthesis of the core scaffold and its downstream applications in photochemistry and heterocycle synthesis.
Caption: Synthesis of (5-iodo-2-nitrophenyl)methanol and its divergent utility as a cross-coupling partner or indole precursor.
Safety & Handling (SDS Summary)
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Hazard Classification: Warning. Acute Toxicity (Oral) Category 4; Skin Irritation Category 2; Eye Irritation Category 2A.
-
Handling:
-
Storage: Keep refrigerated (2–8°C) under an inert atmosphere to prevent oxidative degradation.
References
-
Tufts University . The effect of electron withdrawing groups on functional conjugated systems. (Synthesis protocol for 5-iodo-2-nitrobenzyl alcohol via Borane reduction).
-
Ambeed . (4-Iodo-2-nitrophenyl)methanol Product Page. (Reference for structural analogues and Suzuki coupling applications).
-
National Institutes of Health (NIH) .[1] Structure and properties of nitrobenzyl alcohol derivatives. (Crystallographic data and hydrogen bonding in nitrobenzyl alcohols).
-
Sigma-Aldrich . 5-Hydroxy-2-nitrobenzyl alcohol Product Sheet. (Physicochemical benchmarks and photocleavage mechanisms). [5]
Sources
- 1. 41252-97-5|4-Iodo-2-nitrotoluene|BLD Pharm [bldpharm.com]
- 2. Cas 105728-31-2,Benzaldehyde, 5-iodo-2-nitro- | lookchem [lookchem.com]
- 3. 5-iodo-2-nitrobenzyl alcohol - CAS号 150022-33-6 - 摩熵化学 [molaid.com]
- 4. lookchem.com [lookchem.com]
- 5. 5-Hydroxy-2-nitrobenzyl alcohol 97 60463-12-9 [sigmaaldrich.com]
